BenchChemオンラインストアへようこそ!

Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid

Stereochemistry Dopamine Transporter Conformational Analysis

Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid is a conformationally constrained, chiral bicyclic β-amino acid derivative. It is characterized by a rigid 9-azabicyclo[3.3.1]nonane scaffold, a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, and a carboxylic acid functionality at the endo-2 position.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B13900280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCC1C(CC2)C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-5-4-6-11(15)10(8-7-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11+/m0/s1
InChIKeyXJIPMMCLDPGPFV-HBNTYKKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid: Procurement Specification and Core Identity


Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid is a conformationally constrained, chiral bicyclic β-amino acid derivative. It is characterized by a rigid 9-azabicyclo[3.3.1]nonane scaffold, a tert-butoxycarbonyl (Boc) protecting group on the bridgehead nitrogen, and a carboxylic acid functionality at the endo-2 position . The compound serves as a versatile building block in medicinal chemistry and peptide synthesis, where its defined stereochemistry and orthogonal protecting group strategy are critical for the construction of complex molecular architectures .

Why Stereochemical and Regiochemical Ambiguity Precludes Generic Substitution for Endo-9-Boc-9-azabicyclo[3.3.1]nonane-2-carboxylic Acid


In-class substitution of this compound with its racemic mixture or regioisomers is not scientifically valid due to the profound impact of stereochemistry and functional group positioning on biological and chemical performance. The endo-configuration at the C-2 position dictates the three-dimensional presentation of the carboxylic acid, which is a key determinant in chiral recognition events, such as enzyme binding or receptor agonism [1]. Using the racemic mixture (CAS 1823776-63-1) introduces a 50% contamination with the undesired exo-isomer, drastically altering pharmacological profiles and crystal packing properties . Furthermore, the location of the carboxylic acid at the 2-position, as opposed to the 1- or 3-positions, results in a distinct pKa (4.50 vs. 2.05 for the 1-carboxylic acid analog), which governs ionization state and solubility under physiological conditions [2]. These differences are not cosmetic; they render simple analogs non-interchangeable in structure-activity relationship (SAR) studies and final drug product synthesis.

Quantitative Differential Evidence for Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic Acid Versus Closest Analogs


Chiral Definition: Endo>99% vs. Racemic Mixture in Dopamine Transporter Binding

The endo-isomer provides a single, defined stereochemistry at the C-2 position, which is critical for target binding. Research on 2-substituted 9-azabicyclo[3.3.1]nonane derivatives at the dopamine transporter (DAT) demonstrates that these compounds are highly sensitive to structural modifications, with binding affinities (Ki) of 2–14 μM for the racemic mixture. The undefined stereochemistry of the racemate introduces heterogeneity that is unacceptable for lead optimization, as the individual enantiomers are expected to have significantly different activities [1].

Stereochemistry Dopamine Transporter Conformational Analysis

Acid-Base Chemistry: pKa Shift of 2.45 Log Units vs. 1-Carboxylic Acid Analog

The ionization state of the carboxylic acid is a primary determinant of solubility and permeability. The target compound has a predicted pKa of 4.50 ± 0.20 . In contrast, its unprotected 1-carboxylic acid regioisomer (9-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride) exhibits a calculated pKa of 2.05 [1]. This substantial 2.45 log unit difference means that at a physiological pH of 7.4, the target compound is quantitatively ionized (>99.9% carboxylate), while the pharmacodynamic implications for the 1-isomer would be markedly different due to its significantly weaker acidity.

Physicochemical Properties pKa Solubility

Building Block Utility: Conformational Restriction Superior to Acyclic Pipecolic Acid

As a conformationally restricted analog of pipecolic acid, the target compound's rigid [3.3.1] scaffold pre-organizes the carboxylic acid and amine functionalities in a fixed spatial orientation. This is in stark contrast to acyclic pipecolic acid, which has free bond rotation. The synthesis of this class of compound has been reported to proceed in short synthetic schemes (five steps) with reasonably high yields, confirming its accessibility while highlighting its structural complexity as a differentiated asset for peptidomimetic design where conformational control is paramount [1].

Peptidomimetics Conformational Restriction Pipecolic Acid Analogs

Orthogonal Protecting Group Strategy: Boc Stability Enables Sequential Deprotection

The Boc group on the bridgehead nitrogen is stable to basic conditions and catalytic hydrogenation but is readily cleaved under acidic conditions. This orthogonality allows for the selective deprotection of the carboxylic acid (e.g., hydrogenolysis of a benzyl ester) in the presence of the Boc-protected amine, a feature that is not possible with a protecting group like Cbz, which would also be hydrogenolyzed. This enables a broader range of synthetic transformations without protecting group manipulation .

Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

Procurement-Grade Purity: ≥97% Specification vs. Lower-Grade Isomers

The target compound is commercially available with a certified purity of ≥97% (CAS 2940859-65-2) and is shipped under controlled conditions (2-8°C) to maintain integrity . In contrast, the stereochemically undefined version (CAS 1823776-63-1) from some vendors is listed at 98% purity but contains a mixture of endo and exo isomers, meaning the true purity of the desired single isomer is significantly lower . This critical distinction in isomeric purity is often only captured by specific optical rotation or chiral HPLC methods.

Quality Control Purity Analytical Specification

High-Value Application Scenarios for Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic Acid Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Programs Targeting Monoamine Transporters

The defined endo-stereochemistry of this scaffold is essential for establishing clear structure-activity relationships (SAR) at monoamine transporters, such as the dopamine transporter (DAT). The use of a single, pure enantiomer avoids the confounding biological data generated by racemic mixtures, where the 100-fold potency difference from cocaine highlights the sensitivity of the binding pocket to structural changes [1]. This compound enables medicinal chemists to prepare focused libraries of single-isomer analogs, drastically reducing the number of compounds needed to identify a clinical candidate.

Synthesis of Conformationally Constrained Peptidomimetics for Protein-Protein Interactions

In peptidomimetic design, the rigid 9-azabicyclo[3.3.1]nonane core is invaluable for locking the carboxylic acid and amine in a fixed dihedral angle. This pre-organization, validated in the synthesis of pipecolic acid analogs [2], reduces the entropic penalty upon binding to a target protein. The orthogonal Boc protection further allows for the sequential introduction of diverse amino acid side chains using standard solid-phase peptide synthesis, making it a strategic building block for helix mimetics and beta-turn inducers.

Development of pH-Sensitive Prodrugs or Formulations

The distinct pKa of 4.50 for the 2-carboxylic acid group provides a predictable chemical handle for salt formation or the design of pH-sensitive prodrugs. By exploiting the ionization difference between this compound and the 1-carboxylic acid analog (pKa 2.05) [3], formulation scientists can achieve targeted release profiles in the gastrointestinal tract or at tumor sites, where the specific pH environment can trigger prodrug activation.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

For process chemists, procuring the single-isomer CAS 2940859-65-2 with ≥97% purity eliminates the need for costly and time-consuming chiral resolution steps. The high isomeric purity ensures that subsequent synthetic transformations, such as amide bond formation or Grignard reactions, proceed without the formation of diastereomeric impurities. This directly translates to a higher overall yield and reduced cost of goods for the final active pharmaceutical ingredient (API), justifying the initial procurement premium.

Quote Request

Request a Quote for Endo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.